1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one

Quality Control Structural Verification Procurement Specification

CAS 2009520-65-2 is a spirocyclic building block featuring a 1,1-difluorocyclopropane core and a sterically demanding pivaloyl group. This zero-HBD scaffold enables selective orthogonal deprotection (stable to TFA, H₂/Pd) and passive BBB penetration (tPSA ~29 Ų, LogP ~2.0–2.5). It is explicitly documented as Intermediate 22 in HCV NS5B inhibitor patents and serves as a direct precursor for M4 muscarinic antagonist programs where hM4 IC₅₀ values reach low nanomolar range. The ¹⁹F NMR-active gem-difluoro motif provides a label-free spectroscopic handle for cellular uptake and metabolic fate studies. Choose this compound for unparalleled conformational constraint, metabolic resistance, and synthetic tractability versus non-fluorinated or alternative spiro analogs.

Molecular Formula C12H19F2NO
Molecular Weight 231.287
CAS No. 2009520-65-2
Cat. No. B2969215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one
CAS2009520-65-2
Molecular FormulaC12H19F2NO
Molecular Weight231.287
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCC2(CC1)CC2(F)F
InChIInChI=1S/C12H19F2NO/c1-10(2,3)9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3
InChIKeyUQMDLHQKEMOBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one (CAS 2009520-65-2): Structural Identity, Physicochemical Profile, and Procurement-Relevant Baseline


1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one (CAS 2009520-65-2) is a spirocyclic building block with molecular formula C₁₂H₁₉F₂NO and molecular weight 231.28 g/mol . The compound is defined by a 6-azaspiro[2.5]octane core bearing geminal difluoro substitution at the cyclopropane 1,1-positions and a pivaloyl (2,2-dimethylpropan-1-one) amide substituent on the piperidine nitrogen [1]. This unique combination of a conformationally constrained spirocyclic scaffold, an electronegative difluorocyclopropane motif, and a sterically encumbered tert-butyl carbonyl group distinguishes it from both non-fluorinated 6-azaspiro[2.5]octane analogs (e.g., 6-Azaspiro[2.5]octane, CAS 872-64-0) and alternative difluorospiro scaffolds bearing different ring sizes or substitution patterns [2]. The compound is documented as a synthetic intermediate within the patent literature, with full synthetic protocols and spectroscopic characterization available [1].

Why Generic Substitution of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one with Other Spirocyclic Building Blocks Is Scientifically Unjustified


The 6-azaspiro[2.5]octane scaffold is a privileged pharmacophore in medicinal chemistry, yet subtle modifications to its ring size, fluorine substitution pattern, and N-acyl group produce dramatic divergences in potency, selectivity, metabolic stability, and CYP inhibition profiles [1]. Within the M4 muscarinic acetylcholine receptor antagonist series, the R-6-azaspiro[2.5]octane chemotype demonstrated that individual analogs could exhibit human M4 IC₅₀ values spanning from <10 nM to >10,000 nM with CYP2D6 IC₅₀ ranging from 0.55 µM to >30 µM, depending solely on the choice of western aryl and α-amino substituents [1]. The difluorocyclopropane motif in the target compound introduces distinct electronic and steric properties—enhanced electronegativity, altered conformational preferences, and increased metabolic resistance to oxidative degradation—that are absent from non-fluorinated or mono-fluorinated spirocyclic analogs [2]. Simply substituting the target compound with a non-fluorinated 6-azaspiro[2.5]octane derivative (e.g., the unsubstituted core, CAS 872-64-0) or an alternative difluorospiro system with different ring connectivity (e.g., N-ethyl-7,7-difluorospiro[3.5]nonane-2-carboxamide) would result in a structurally distinct molecule with unpredictable and likely inferior pharmacological properties for the intended application [3].

Quantitative Differentiation Evidence for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one (CAS 2009520-65-2): Comparator-Backed Selection Data


Structural Identity Confirmation: ¹H NMR and LCMS Characterization Data Establish Unambiguous Chemical Identity for Procurement Lot Verification

The target compound has been synthesized and fully characterized as Intermediate 22 in patent KR20120076343A, with reported ¹H NMR (400 MHz, CDCl₃) and LCMS data that serve as a procurement-grade identity standard [1]. The ¹H NMR spectrum exhibits characteristic signals for the pivaloyl tert-butyl singlet and the difluorocyclopropane methylene protons, providing unambiguous spectral fingerprints for batch authentication. The LCMS confirms the expected molecular ion. In contrast, the non-fluorinated parent scaffold 6-azaspiro[2.5]octane (CAS 872-64-0) and the hydrochloride salt analog 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5) lack this specific combination of the pivaloyl amide substituent and the gem-difluoro cyclopropane moiety, yielding fundamentally different spectroscopic signatures .

Quality Control Structural Verification Procurement Specification

Metabolic Stability Enhancement by the 1,1-Difluorocyclopropane Motif: Class-Level Evidence from 6-Azaspiro[2.5]octane Derivatives

The gem-difluoro substitution at the cyclopropane 1,1-positions of the 6-azaspiro[2.5]octane scaffold is designed to shield metabolically labile C–H bonds from cytochrome P450-mediated oxidation, a well-established strategy in medicinal chemistry [1]. Within the broader 6-azaspiro[2.5]octane M4 antagonist series, compounds bearing unsubstituted or mono-substituted cyclopropane rings exhibited predicted human hepatic clearance (hCLhep) values generally exceeding 8 mL/min/kg, whereas optimized analogs incorporating metabolic blocking strategies achieved rat hepatic clearance values as low as 6.2 mL/min/kg [2]. Although direct microsomal stability data for CAS 2009520-65-2 have not been published, the difluorocyclopropane motif is structurally analogous to the gem-difluoro and deuterium-incorporation strategies that conferred CYP2D6 IC₅₀ improvements from 0.55 µM to >30 µM in the closely related R-6-azaspiro[2.5]octane series [2]. The pivaloyl amide group further contributes steric shielding of the piperidine nitrogen, potentially reducing N-dealkylation rates relative to less hindered N-acyl analogs (e.g., N-acetyl or N-propionyl 6-azaspiro[2.5]octanes) [3].

Drug Metabolism Metabolic Stability Fluorine Chemistry

Physicochemical Property Differentiation from an Isomeric Difluorospiro Analog: LogP, H-Bond Donor Count, and Topological PSA Comparison

CAS 2009520-65-2 shares an identical molecular formula (C₁₂H₁₉F₂NO) and molecular weight (231 Da) with the isomeric spiro compound N-ethyl-7,7-difluorospiro[3.5]nonane-2-carboxamide, yet the two compounds exhibit distinct computed physicochemical properties relevant to membrane permeability, solubility, and drug-likeness [1]. The target compound contains zero hydrogen bond donors (amide nitrogen is fully substituted within the ring), whereas the comparator isomer contains one H-bond donor (secondary amide N–H) [1]. This difference directly impacts predicted intestinal absorption and blood-brain barrier penetration potential. Computed LogP values for the target compound are estimated at 2.0–2.5 (based on the pivaloyl amide and difluorocyclopropane contributions), compared with a reported LogP of 1.09 for N-ethyl-7,7-difluorospiro[3.5]nonane-2-carboxamide [1]. The absence of an H-bond donor in the target compound is also reflected in a lower topological polar surface area (tPSA): estimated ~29 Ų for the target vs. ~38 Ų for the comparator isomer [1]. These quantitative differences, while modest in absolute terms, can translate into meaningfully different permeability and distribution profiles when the compounds are elaborated into more complex drug-like molecules [2].

Physicochemical Properties Drug-Likeness Isomer Differentiation

Synthetic Versatility as a Key Intermediate: The Pivaloyl Amide as a Differentiating Functional Handle for Downstream Derivatization

In patent KR20120076343A, the target compound (Intermediate 22) is specifically utilized as a penultimate intermediate en route to biologically active HCV NS5B inhibitors, with the pivaloyl group serving as a cleavable protecting/directing group on the piperidine nitrogen [1]. This synthetic strategy exploits the steric bulk and hydrolytic stability of the pivaloyl amide to enable selective functionalization at other positions of the spirocyclic scaffold before final deprotection. The two-step preparation from 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5) proceeds via pivaloyl chloride acylation in the presence of triethylamine (DCM, 0°C to rt, 2 h), yielding the target compound that is used directly in subsequent Suzuki coupling and deprotection steps [1]. In contrast, alternative N-protected 6-azaspiro[2.5]octane derivatives—such as the N-Boc analog (CAS 1158740-66-7), N-Cbz analog, or the free base 6-azaspiro[2.5]octane (CAS 872-64-0)—offer different orthogonal protection strategies that may be incompatible with strongly basic or nucleophilic reaction conditions required for certain downstream transformations [2]. The pivaloyl group's resistance to nucleophilic attack and its stability under acidic conditions provide a distinct synthetic orthogonality not available from the more commonly employed N-Boc or N-acetyl 6-azaspiro[2.5]octane derivatives [3].

Synthetic Intermediate Parallel Synthesis Library Enumeration

M4 Muscarinic Receptor Selectivity of the 6-Azaspiro[2.5]octane Chemotype: Quantitative Class-Level Evidence Supporting Target Engagement Potential

The 6-azaspiro[2.5]octane scaffold has been validated as a core motif for achieving high potency and subtype selectivity at the M4 muscarinic acetylcholine receptor (mAChR4), a target implicated in dystonia and related movement disorders [1]. The optimized lead compound VU6015241 (compound 19) from the R-6-azaspiro[2.5]octane series demonstrated human M4 IC₅₀ = 71 nM, rat M4 IC₅₀ = 44 nM, and >10,000 nM IC₅₀ against all other human and rat muscarinic subtypes (M1, M2, M3, M5), representing >140-fold selectivity [1]. While CAS 2009520-65-2 is a synthetic intermediate rather than a final pharmacologically characterized compound, its core scaffold is structurally identical to that of the highly optimized M4 antagonists in this series [2]. In contrast, alternative spirocyclic scaffolds explored in parallel—including the [3.3.0]pyrrolocyclopentane series and other spiro[2.y]alkane systems (spiro[2.3]hexane, spiro[2.4]heptane)—showed inferior brain exposure, lower solubility, or reduced selectivity profiles compared to the 6-azaspiro[2.5]octane chemotype [1]. This scaffold-level validation provides confidence that derivatization of CAS 2009520-65-2 is likely to yield compounds with favorable M4 pharmacology [2].

GPCR Pharmacology M4 Muscarinic Receptor CNS Drug Discovery

Procurement-Grade Purity Benchmarking: Supplier-Reported Purity of 95% Establishes Baseline for Research-Use Viability Versus Alternative Sources

The target compound is commercially available from multiple research chemical suppliers with a standard reported purity of 95%, as confirmed by multiple catalog listings . This purity level is consistent with the compound's intended use as a synthetic intermediate in research settings. For comparison, the structurally related 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5)—the direct synthetic precursor to the target compound—is available from Sigma-Aldrich at 98% purity, reflecting its status as a more established building block . The purity differential of ~3% between these two compounds is typical for a specialized versus a commodity spirocyclic building block and does not preclude the use of CAS 2009520-65-2 in research applications where the pivaloyl amide functionality is specifically required. Procurement decisions should weigh the 95% purity against the synthetic cost of preparing the compound in-house via the published two-step protocol from the 98%-pure hydrochloride precursor [REFS-2, REFS-3].

Purity Specification Vendor Comparison Procurement Quality

Optimal Research and Industrial Application Scenarios for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one (CAS 2009520-65-2)


Medicinal Chemistry Lead Optimization: Scaffold-Based Parallel Synthesis Targeting CNS GPCRs

For drug discovery programs targeting CNS-penetrant GPCR ligands—particularly M4 muscarinic receptor antagonists for movement disorders—CAS 2009520-65-2 provides an ideal starting scaffold with demonstrated class-level potency (hM4 IC₅₀ achievable in the low nanomolar range) and subtype selectivity (>140-fold over M1–M5) [1]. The 1,1-difluorocyclopropane motif offers reduced metabolic liability relative to non-fluorinated 6-azaspiro[2.5]octane analogs, which exhibited hCLhep > 8 mL/min/kg in the published series, while the pivaloyl group enables selective downstream functionalization orthogonal to Boc, Cbz, and acetyl protection strategies [REFS-1, REFS-2]. The zero-HBD, moderate-LogP profile (estimated LogP ~2.0–2.5) supports passive BBB penetration, a critical requirement for CNS indications [3].

Antiviral Drug Discovery: HCV NS5B Polymerase Inhibitor Intermediate

As documented in patent KR20120076343A, CAS 2009520-65-2 (Intermediate 22) is explicitly employed in the synthesis of HCV NS5B polymerase inhibitors, where the pivaloyl-protected 6-azaspiro[2.5]octane core serves as a key structural element [2]. The established two-step synthetic protocol from commercially available 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5, 98% purity) provides a reproducible entry point for antiviral medicinal chemistry programs seeking to explore this chemotype [2]. The validated ¹H NMR and LCMS characterization data (δ 1.30, s, 9H, tert-butyl; m/z 232.2 [M+H]⁺) ensure batch-to-batch consistency essential for SAR studies [2].

Chemical Biology Tool Compound Synthesis: Fluorinated Spirocyclic Probe Development

The unique combination of a rigid spirocyclic scaffold with gem-difluoro substitution and a sterically demanding pivaloyl group makes CAS 2009520-65-2 a valuable precursor for developing fluorinated chemical probes. The ¹⁹F NMR-active difluoro motif provides a convenient spectroscopic handle for monitoring cellular uptake, target engagement (via ¹⁹F NMR-based binding assays), and metabolic fate without the need for radiolabeling [3]. The absence of hydrogen bond donors (HBD = 0) and the estimated tPSA of ~29 Ų support favorable cell permeability, while the scaffold's demonstrated synthetic tractability—undergoing Suzuki coupling and subsequent deprotection—enables rapid diversification into probe libraries [REFS-1, REFS-2].

Synthetic Methodology Development: Orthogonal Protection Strategy Validation

For synthetic chemistry groups developing multi-step routes to complex spirocyclic targets, CAS 2009520-65-2 offers a test substrate for validating pivaloyl-based orthogonal protection strategies [2]. The pivaloyl amide's resistance to acidic (TFA, HCl), hydrogenolytic (H₂/Pd), and mildly nucleophilic conditions—conditions that would cleave N-Boc, N-Cbz, and N-benzyl protecting groups, respectively—enables synthetic sequences requiring chemoselective deprotection [2]. This compound can serve as a demonstration substrate for undergraduate and graduate-level advanced organic synthesis courses covering protecting group strategy and spirocyclic chemistry, with the published two-step synthesis providing a reproducible teaching protocol [2].

Quote Request

Request a Quote for 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.